

"Experimental setup for thermal analysis (TGA/DTA) of Calcium acetylacetonate"

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Compound of Interest

Compound Name: Calcium acetylacetonate

Cat. No.: B101556

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Application Note: Thermal Analysis of Calcium Acetylacetonate Hydrate

AN-TGA-DTA-001

Introduction

Calcium acetylacetonate, $\text{Ca}(\text{C}_5\text{H}_7\text{O}_2)_2$, is a metal-organic compound widely used as a precursor in the synthesis of various calcium-containing materials, a catalyst, and a thermal stabilizer for polymers like PVC.[1] Its thermal stability and decomposition pathway are critical parameters for these applications. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal behavior of materials.[2][3] TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. This application note details the experimental setup and protocol for the TGA/DTA analysis of **calcium acetylacetonate** hydrate, $\text{Ca}(\text{C}_5\text{H}_7\text{O}_2)_2 \cdot n\text{H}_2\text{O}$.

Thermal Decomposition Pathway

The thermal decomposition of **calcium acetylacetonate** hydrate in a dynamic air atmosphere is a well-defined, multi-step process.[4][5] The analysis reveals distinct stages of dehydration, chelate decomposition, and final conversion to calcium oxide.

- **Dehydration:** The process begins with the loss of water molecules. This typically occurs in two steps: the release of adsorbed water (45-105°C) followed by the removal of coordinated water molecules (105-175°C).^{[4][6]}
- **Chelate Decomposition:** Once dehydrated, the anhydrous **calcium acetylacetonate** remains stable up to approximately 175°C.^[4] Above this temperature, the organic acetylacetonate ligands begin to decompose in two primary steps, leading to the formation of calcium carbonate (CaCO₃) in the calcite phase.^{[4][6]}
- **Decarboxylation:** The intermediate calcium carbonate undergoes decarboxylation at higher temperatures, typically between 635°C and 800°C, to form the final solid product, calcium oxide (CaO).^{[4][6]}
- **Oxidation of Carbon Residue:** A final mass loss observed at temperatures above 800°C corresponds to the oxidation of any amorphous carbon residue formed from the incomplete combustion of the organic ligands.^{[4][6]}

The overall thermal decomposition results in a total mass loss of approximately 80%.^{[4][5]}

Quantitative Data Summary

The following table summarizes the key thermal events, temperature ranges, and corresponding mass losses for the decomposition of **calcium acetylacetonate** hydrate in a dynamic air atmosphere.

Step	Process	Temperature Range (°C)	DTA Peak(s)	Mass Loss (%)	Resulting Solid Phase(s)
1	Release of Adsorbed Water	46 - 105	Endothermic (~82°C)[4]	~15.0[4]	Calcium Acetylacetonate Hydrate
2	Release of Coordinated Water	105 - 175	Endothermic (~119°C, ~142°C)[4]	~3.2[4]	Anhydrous Calcium Acetylacetonate
3	Chelate Decomposition (Step 1)	175 - 305	Exothermic (~285°C)[4]	Variable	Calcium Carbonate (Calcite) forming
4	Chelate Decomposition (Step 2)	305 - 635	Exothermic (~386°C)[4]	Variable	Calcium Carbonate (Calcite)[4]
5	Calcite Decarboxylation	635 - 800	Endothermic[4]	~17.7[4]	Calcium Oxide (CaO)
6	Oxidation of Carbon Residue	> 800	Exothermic[4]	~3.4[4]	Calcium Oxide (CaO)

Experimental Protocol: TGA/DTA of Calcium Acetylacetonate

Objective

To determine the thermal stability and decomposition profile of **calcium acetylacetonate** hydrate using simultaneous Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Instrumentation and Materials

- Instrument: Simultaneous TGA/DTA analyzer (e.g., Netzsch STA 409C or similar).^[4]
- Sample: **Calcium acetylacetonate** hydrate ($\text{Ca}(\text{C}_5\text{H}_7\text{O}_2)_2 \cdot n\text{H}_2\text{O}$), fine powder.
- Crucibles: Platinum (Pt) or Alumina (Al_2O_3) crucibles.^[4]
- Reference Material: α -alumina (calcined), of similar mass to the sample.^[4]
- Purge Gas: Synthetic Air (or Nitrogen for inert atmosphere studies), high purity.^[4]
- Analytical Balance: Resolution of at least 0.01 mg.

Instrument Setup and Calibration

- Power On: Turn on the TGA/DTA instrument, computer, and gas supply.
- Calibration: Ensure the instrument's temperature and mass signals are calibrated according to the manufacturer's guidelines. Temperature calibration is typically performed using certified melting point standards (e.g., Indium, Tin, Zinc). Mass calibration is verified using standard weights.^[3]
- Purge Gas: Set the flow rate for the furnace purge gas. For analysis in a dynamic air atmosphere, a flow rate of 30-50 cm^3/min is recommended.^[4]

Sample Preparation

- Crucible Cleaning: Ensure the sample and reference crucibles are clean. This can be done by heating them in the furnace to a high temperature (e.g., 1000°C) to burn off any contaminants.
- Weighing: Tare a clean sample crucible on the analytical balance. Accurately weigh approximately 5-10 mg of the **calcium acetylacetonate** powder into the crucible. Record the exact mass.
- Reference: Place a similar mass of α -alumina into the reference crucible.

- Placement: Carefully place the sample and reference crucibles onto their respective holders on the TGA/DTA sample carrier.

Experimental Method

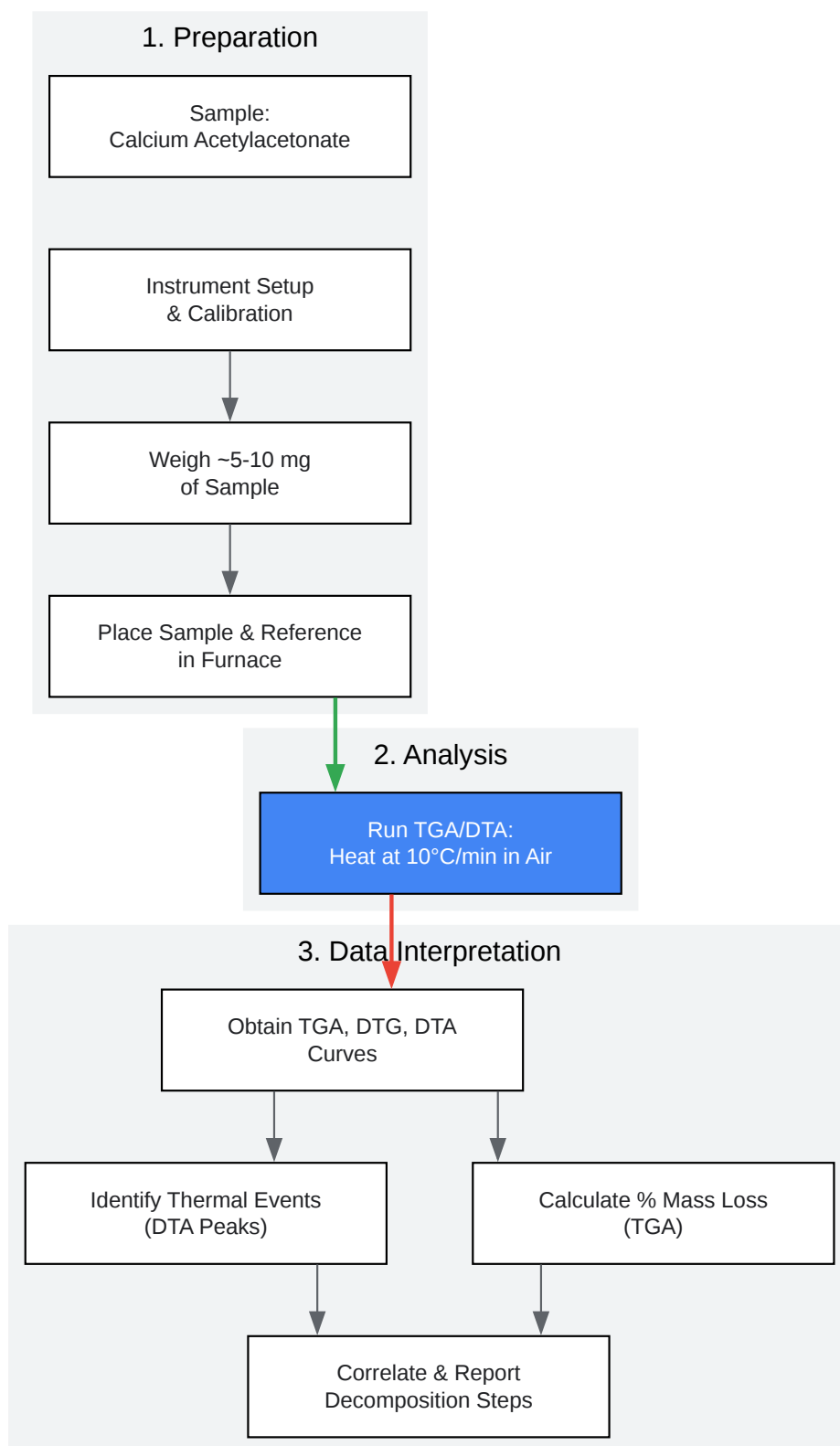
- Program Setup: Create a temperature program in the instrument control software with the following parameters:
 - Initial Temperature: Room Temperature (~25°C)
 - Heating Rate: 10 °C/min[4][7]
 - Final Temperature: 1000°C (or up to 1300°C for complete analysis)[4]
 - Atmosphere: Dynamic Air, flow rate 30 cm³/min[4]
- Start Analysis: Close the furnace and begin the experiment. The instrument will automatically execute the temperature program and record the mass change (TGA), the rate of mass change (DTG), and the differential temperature (DTA) signals.
- Post-Analysis: Once the run is complete, allow the furnace to cool to room temperature before removing the crucibles.

Data Analysis

- Curve Evaluation: Analyze the resulting TGA, DTG, and DTA curves.
 - TGA Curve: Identify the temperature ranges for each mass loss step. Determine the percentage mass loss for each step relative to the initial sample mass.
 - DTG Curve: The peaks on the DTG curve correspond to the points of the fastest mass loss, helping to precisely identify the decomposition temperatures.
 - DTA Curve: Identify endothermic (heat absorbing, e.g., dehydration, melting, decarboxylation) and exothermic (heat releasing, e.g., oxidation, decomposition) events.
- Reporting: Report the onset and peak temperatures for each thermal event. Correlate the mass losses from the TGA curve with the thermal events observed in the DTA curve to

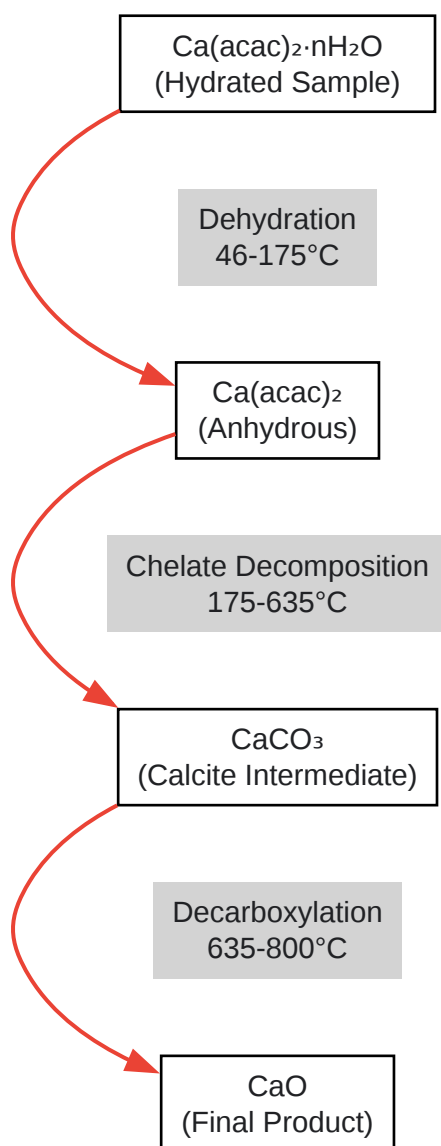
elucidate the decomposition mechanism.

Visualizations



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Caption: Experimental workflow for TGA/DTA analysis of **calcium acetylacetonate**.



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Caption: Thermal decomposition pathway of **calcium acetylacetonate** hydrate in air.

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